1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound primarily utilized as a building block or intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry research. [] It belongs to the class of carboxylic acids and contains a piperidine ring substituted with both a pyrazole and a tert-butoxycarbonyl protecting group. This compound plays a crucial role in developing novel pharmaceutical agents, specifically as a precursor for drug candidates targeting various diseases.
1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound with significant implications in medicinal chemistry and drug development. This compound features a pyrazole ring, which is known for its diverse biological activities. The full chemical name reflects its intricate structure, which includes a tert-butoxycarbonyl group attached to a piperidine moiety, enhancing its stability and reactivity in various chemical environments.
The synthesis of 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid typically involves several key steps:
The molecular structure of 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid can be described as follows:
The compound's structure can be represented by its SMILES notation: CC(C)(C)OC(=O)N1CCC(N2C=C(C(=O)O)C=N2)CC1
, which illustrates the connectivity of atoms in the molecule .
1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid participates in several notable chemical reactions:
The mechanism of action for compounds like 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid often involves:
The physical and chemical properties of 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid include:
These properties make it suitable for various laboratory applications and formulations .
The applications of 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid are diverse:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: